molecular formula C9H9IO B6615357 3-(4-iodophenyl)propanal CAS No. 213264-51-8

3-(4-iodophenyl)propanal

Cat. No.: B6615357
CAS No.: 213264-51-8
M. Wt: 260.07 g/mol
InChI Key: JDPHOUGDVZLEQK-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)propanal is an organic compound with the molecular formula C9H9IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

The synthesis of 3-(4-iodophenyl)propanal can be achieved through several synthetic routes. One common method involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process. Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(4-Iodophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

3-(4-Iodophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)propanal involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to various biological targets. The aldehyde group can also undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

3-(4-Iodophenyl)propanal can be compared with other similar compounds, such as:

    3-(4-Bromophenyl)propanal: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

    3-(4-Chlorophenyl)propanal: Contains a chlorine atom instead of iodine. It is less reactive in certain substitution reactions compared to the iodine-containing compound.

    3-(4-Fluorophenyl)propanal: Contains a fluorine atom, which significantly alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs .

Properties

IUPAC Name

3-(4-iodophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPHOUGDVZLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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